4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene
Overview
Description
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO4 and its molecular weight is 201.153. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene and its derivatives have been a subject of interest in synthetic chemistry. For instance, Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, in high yield and characterized it using X-ray crystallography and various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).
Reaction Studies
The reaction kinetics and substitution patterns of fluoro-nitrobenzene compounds have been extensively studied. For example, Bamkole et al. (1973) measured ortho:para ratios in the reaction of fluoro-nitrobenzenes with various anions, providing insights into the steric and solvation effects in these reactions (Bamkole, Hirst, & Udoessien, 1973).
Microwave Mediated Reduction
Spencer et al. (2008) explored the microwave-mediated reduction of heterocycle and fluorine-containing nitroaromatics. Their study showed that 4-fluoronitrobenzene could be efficiently reduced to 4-fluoroaniline under specific conditions (Spencer, Rathnam, Patel, & Anjum, 2008).
Theoretical Studies
Chen and Chieh (2002) conducted a density functional theory study to understand the internal rotational barriers of some aromatic nitro compounds, including fluoro-nitrobenzene derivatives. Their work provides insights into the molecular geometries and rotational dynamics of these compounds (Chen & Chieh, 2002).
Ordering in Dielectric Medium
Ojha (2005) performed a statistical analysis on the molecular ordering of smectogenic compounds, including fluoro-nitrobenzene derivatives, in dielectric media. This study is important for understanding the interactions and ordering of these molecules under different conditions (Ojha, 2005).
Properties
IUPAC Name |
4-fluoro-2-(methoxymethoxy)-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZRXPPCYEUOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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